molecular formula C18H16BrNO7S B3542240 1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate

1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate

Cat. No.: B3542240
M. Wt: 470.3 g/mol
InChI Key: HPVXZLVIXHTTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzodioxole group consists of a benzene ring fused to a dioxole ring . The bromobenzene group consists of a benzene ring with a bromine atom attached, and the morpholinylsulfonyl group contains a morpholine (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) attached to a sulfonyl group.

Properties

IUPAC Name

1,3-benzodioxol-5-yl 4-bromo-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO7S/c19-14-3-1-12(9-17(14)28(22,23)20-5-7-24-8-6-20)18(21)27-13-2-4-15-16(10-13)26-11-25-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVXZLVIXHTTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
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1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
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1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
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1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
Reactant of Route 5
1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
Reactant of Route 6
1,3-benzodioxol-5-yl 4-bromo-3-(4-morpholinylsulfonyl)benzoate

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